Isopatriscabrol

Description

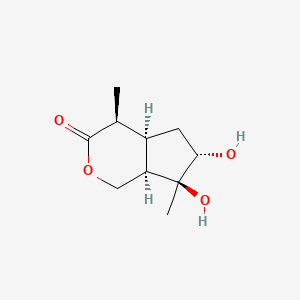

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(4S,4aS,6S,7S,7aR)-6,7-dihydroxy-4,7-dimethyl-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |

InChI |

InChI=1S/C10H16O4/c1-5-6-3-8(11)10(2,13)7(6)4-14-9(5)12/h5-8,11,13H,3-4H2,1-2H3/t5-,6+,7-,8-,10-/m0/s1 |

InChI Key |

RPOWAISXPHIEJS-QOSZEMKLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@@H]([C@@]([C@H]2COC1=O)(C)O)O |

Canonical SMILES |

CC1C2CC(C(C2COC1=O)(C)O)O |

Synonyms |

isopatriscabrol patriscabrol villosol |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Stereochemical Assignment of Isopatriscabrol

Extraction and Chromatographic Separation Methodologies for Natural Products

The journey to characterizing Isopatriscabrol begins with its extraction from the roots of Patrinia scabra. nih.govnih.gov In a typical procedure, the dried and powdered root material is subjected to extraction with a solvent such as 95% aqueous ethanol (B145695). nih.gov This initial extract contains a complex mixture of various phytochemicals. To isolate the compounds of interest, the crude extract undergoes a process called liquid-liquid partitioning. This involves sequentially extracting the ethanol extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. nih.gov

The iridoid lactones, including this compound, are typically concentrated in the ethyl acetate fraction. nih.gov This fraction is then subjected to repeated column chromatography for further separation. nih.gov High-Pressure Liquid Chromatography (HPLC) is a key technique employed in the final purification stages to yield the pure compound. nih.govnih.gov This multi-step chromatographic process is essential for separating this compound from other structurally similar compounds, such as its co-isolated lactone, patriscabrol (B1251163). nih.gov

Spectroscopic and Spectrometric Characterization Techniques

NMR spectroscopy is the cornerstone for determining the structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and provides clues about their functional roles (e.g., methyl, methylene, carbonyl).

For this compound, the identification and confirmation of its structure are achieved by comparing its NMR data with established literature values. nih.gov The characteristic signals in the ¹H and ¹³C NMR spectra define the iridolactone skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for the Iridolactone Core (Note: This table presents typical chemical shift ranges for the core structure of iridoids similar to this compound, as detailed assignments for this compound itself are confirmed by comparison to reference data.)

| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) (Multiplicity, J in Hz) |

| 1 | ~141 | ~7.4 (s) |

| 3 | ~150 | ~7.5 (s) |

| 4 | ~120 | - |

| 5 | ~161 | - |

| 6 | ~106 | ~5.4 (s) |

| 7 | ~204 | - |

| 8 | ~75 | - |

| 9 | ~129 | - |

| 10 | ~66 | ~4.2 (m) |

| 11 | ~59 | ~4.3 (s) |

While 1D NMR identifies the pieces, 2D NMR shows how they connect. Several 2D NMR experiments were crucial for establishing the complete structure of this compound and its analogues. sci-hub.st

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton connectivity within the molecule's spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for connecting the individual spin systems and piecing together the entire carbon skeleton, including the positions of quaternary carbons and carbonyl groups. nih.gov

Through the comprehensive analysis of these 2D NMR datasets, researchers can definitively construct the planar structure of this compound. sci-hub.st

High-Resolution Mass Spectrometry (HR-MS), often using Electrospray Ionization (ESI), is employed to determine the precise mass of the isolated molecule. sci-hub.st This accurate mass measurement allows for the calculation of a unique molecular formula. For compounds related to this compound, HRESIMS provides the exact mass, which confirms the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

One-Dimensional NMR (¹H NMR, ¹³C NMR) Data Interpretation

Chiroptical Spectroscopy and Computational Confirmation of Absolute Configuration

After determining the planar structure, the final step is to assign the absolute configuration of its stereocenters. The initial structural elucidation of this compound was established through extensive NMR analysis in conjunction with an X-ray crystallographic analysis of its co-occurring and structurally related compound, patriscabrol. nih.govglycoscience.ru By chemically correlating this compound to a compound with a known three-dimensional structure, its own stereochemistry could be confidently assigned.

In modern phytochemical studies of similar iridoids from Patrinia scabra, the absolute configuration is often confirmed using a combination of experimental chiroptical spectroscopy and computational methods. nih.gov Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a unique spectrum for a chiral molecule. This experimental ECD spectrum is then compared to spectra predicted by quantum chemical calculations for possible stereoisomers. nih.govresearchgate.net A strong match between the experimental and a calculated spectrum provides powerful evidence for the assignment of the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Elucidation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.comnih.gov This differential absorption, known as the Cotton effect, provides detailed information about the spatial arrangement of atoms and functional groups, making it an invaluable tool for determining the absolute configuration of complex natural products. numberanalytics.compurechemistry.org In modern phytochemical analysis, experimental ECD spectra are often compared with theoretically calculated spectra to provide a definitive assignment of a molecule's stereochemistry. nih.govresearchgate.net

For this compound, which was isolated and characterized in 1994, the primary literature does not report the use of ECD spectroscopy for its stereochemical assignment. nih.gov At the time, the structural elucidation was achieved through other means, primarily by relating it to the known stereochemistry of its isomer, Patriscabrol. nih.gov However, contemporary studies on new iridoids isolated from the Patrinia genus now routinely employ ECD analysis to confirm the absolute configurations of these complex molecules, highlighting the evolution of analytical methods in natural product chemistry. nih.govmdpi.com

Quantum Chemical ECD Calculations for Configurational Assignment

Quantum chemical calculations have become a cornerstone of modern stereochemical analysis, offering a method to predict the ECD spectrum of a proposed structure with high accuracy. faccts.dersc.org By using computational methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can calculate the theoretical ECD spectra for all possible stereoisomers of a molecule. faccts.de The absolute configuration is then assigned by matching the experimental ECD spectrum with the calculated spectrum that shows the best correlation. researchgate.net

In the original elucidation of this compound, quantum chemical ECD calculations were not employed. nih.gov The determination of its stereochemistry was instead dependent on NMR data and its relationship to Patriscabrol. nih.gov More recent research on other iridoids from Patrinia scabra has successfully utilized quantum chemical ECD calculations to unambiguously determine their absolute configurations, demonstrating the current standard in the field. doaj.org For instance, the configurations of newly discovered iridoid derivatives are often confirmed by comparing their experimental ECD spectra to the Boltzmann-averaged spectra of low-energy conformers calculated via TD-DFT. mdpi.comdoaj.org This modern approach provides a level of certainty that was not available when this compound was first identified.

X-ray Crystallographic Analysis of Related Iridolactones (e.g., Patriscabrol) for Structural Reference

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, angles, and the absolute arrangement of atoms in space. researchgate.netlibretexts.org While obtaining a suitable crystal of a target compound can be a challenge, the resulting data is unambiguous. numberanalytics.comlibretexts.org

In the case of this compound, a direct X-ray crystallographic analysis was not reported, likely due to difficulties in obtaining crystals of sufficient quality. However, its stereochemistry was definitively established by correlation with its co-isolated isomer, Patriscabrol. nih.gov Researchers were successful in obtaining high-quality crystals of Patriscabrol, and its structure and absolute stereochemistry were unequivocally determined by single-crystal X-ray diffraction analysis. nih.gov

This X-ray data for Patriscabrol served as the critical reference point. By comparing the detailed ¹H and ¹³C NMR spectroscopic data of this compound with that of Patriscabrol, the researchers could identify the specific stereochemical differences between the two isomers. The established structure of Patriscabrol provided a solid foundation for assigning the relative and absolute stereochemistry of this compound with confidence. nih.gov This method of using a crystalline derivative or a closely related isomer as a structural anchor is a classic and reliable strategy in the structural elucidation of natural products. nih.gov

Synthetic Approaches and Methodologies for Isopatriscabrol

Total Synthesis Strategies of (+)-Isopatriscabrol and Related Stereoisomers

The synthesis of different stereoisomers is crucial for understanding the structure-activity relationships of these molecules. nih.gov The development of divergent synthetic strategies allows for the creation of multiple stereoisomers from a common intermediate, which is an efficient approach in medicinal chemistry and natural product synthesis. nih.gov While specific divergent syntheses for a wide range of isopatriscabrol stereoisomers are not extensively detailed in the available literature, the principles of such approaches are well-established in the synthesis of other complex natural products. nih.govnih.gov These strategies often involve the careful introduction of chiral centers and the use of stereoselective reactions to control the relative and absolute stereochemistry of the molecule. nih.govnumberanalytics.com

| Starting Materials | Key Features of Synthesis | Final Products | Overall Yield | Reference |

| Fumaryl (B14642384) chloride, L-menthol | Fourteen-step synthesis | (-)-Patriscabrol, (+)-Isopatriscabrol | ~4.6% | sioc-journal.cn |

Stereoselective and Diastereoselective Synthesis of Iridoid Cores

The synthesis of the iridoid core, the fundamental skeleton of this compound, requires precise control over stereochemistry. Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com It is categorized into enantioselectivity (preferential formation of one enantiomer) and diastereoselectivity (preferential formation of one diastereomer). numberanalytics.com

For the synthesis of iridoid natural products, various stereoselective methods have been developed. A divergent diastereoselective approach has been successfully used to prepare iridomyrmecin (B1195519), isoiridomyrmecin, teucriumlactone, and dolicholactone from citronellol. nih.gov Key steps in this synthesis included a highly diastereoselective enamine/enal cycloaddition and the selective reduction of masked aldehyde functionalities through ionic hydrogenation. nih.gov Such methodologies are highly relevant to the construction of the this compound core.

The control of stereochemistry can be achieved through various means, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. numberanalytics.com For instance, in the synthesis of other complex molecules, reactions like asymmetric hydrogenation and Sharpless epoxidation have been instrumental in establishing specific stereocenters. numberanalytics.com The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome of a reaction. numberanalytics.com

Chemical Conversions and Derivatization in Synthetic Pathways

Synthetic pathways to complex molecules like this compound involve a series of chemical conversions and the use of protecting groups to facilitate specific transformations. Protecting groups are temporarily introduced to mask reactive functional groups, allowing other parts of the molecule to be modified selectively. wikipedia.org For example, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES), are commonly used to protect hydroxyl groups. wikipedia.org

The synthesis of complex natural products often involves a sequence of reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. wikipedia.org For instance, the reduction of a ketone to a hydroxyl group can be achieved using reagents like sodium borohydride. wikipedia.org The choice of reducing agent can influence the stereoselectivity of the reaction.

Derivatization, the transformation of a compound into a derivative, is also a key aspect of total synthesis. This can be done to confirm the structure of an intermediate or the final product, or to prepare analogs for biological testing. For example, the formation of acetate (B1210297) esters from alcohols is a common derivatization. wikipedia.org In the context of iridoid synthesis, functional group interconversions such as the conversion of an alcohol to a leaving group followed by nucleophilic substitution are common strategies to build the molecular framework. nih.gov

Molecular Mechanisms and in Vitro Biological Activities of Isopatriscabrol

Anti-Renal Fibrosis Activity in Cellular Models

Recent studies have highlighted the potential of iridoid derivatives from Patrinia scabra, such as those structurally related to Isopatriscabrol, in mitigating renal fibrosis. nih.gov Renal fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leading to the scarring of kidney tissue and a progressive decline in renal function. frontiersin.orgmdpi.com The anti-fibrotic activity of these compounds has been primarily investigated in cellular models of kidney disease, particularly using rat renal interstitial fibroblast cells (NRK-49F) stimulated with transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. nih.govfrontiersin.org

A hallmark of renal fibrosis is the excessive deposition of extracellular matrix proteins. Key proteins involved in this process include fibronectin, collagen I, and alpha-smooth muscle actin (α-SMA). researchgate.net Research on novel iridoid derivatives from Patrinia scabra has demonstrated their ability to reduce the expression of these critical fibrosis markers in a dose-dependent manner in TGF-β1-induced NRK-49F cells. nih.govresearchgate.net

Western blot analyses have shown that treatment with these compounds significantly suppresses the elevated protein levels of fibronectin, collagen I, and α-SMA that are typically induced by TGF-β1. nih.gov This suggests that this compound and related compounds may interfere with the pathological accumulation of ECM components that contribute to the structural and functional deterioration of the kidney in fibrotic diseases. The presence of an isovaleryl group in the structure of these iridoids appears to be important for their anti-fibrotic activity when compared to other related compounds lacking this functional group. nih.gov

Table 1: Effect of Related Iridoid Derivatives on Extracellular Matrix Protein Expression in TGF-β1-induced NRK-49F Cells

| Compound | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| Scabrol B | Fibronectin | Dose-dependent reduction | nih.gov |

| Scabrol B | Collagen I | Dose-dependent reduction | nih.gov |

| Scabrol B | α-SMA | Dose-dependent reduction | nih.gov |

| Scabrol C | Fibronectin | Dose-dependent reduction | nih.gov |

| Scabrol C | Collagen I | Dose-dependent reduction | nih.gov |

| Scabrol C | α-SMA | Dose-dependent reduction | nih.gov |

The transforming growth factor-beta (TGF-β) signaling pathway, particularly TGF-β1, is a primary driver of renal fibrosis. frontiersin.orgmdpi.com Upon binding to its receptor, TGF-β1 activates canonical (Smad-dependent) and non-canonical (Smad-independent) signaling cascades, leading to the transcription of pro-fibrotic genes. mdpi.comnih.gov The anti-renal fibrosis activity of iridoids from Patrinia scabra is attributed to their ability to modulate these TGF-β1-mediated pathways. nih.gov

Studies indicate that these compounds exert their protective effects by interfering with the TGF-β1 signaling cascade that leads to the expression of fibronectin, collagen I, and α-SMA. nih.govresearchgate.net While the precise molecular targets within the pathway are still under investigation, the observed reduction in these key fibrotic proteins points towards a significant modulatory role. The canonical TGF-β/Smad pathway is a critical axis in the progression of renal fibrosis, and its inhibition is a key therapeutic strategy. frontiersin.orgnih.gov

Impact on Extracellular Matrix Protein Expression (Fibronectin, Collagen I, α-Smooth Muscle Actin)

Cytotoxic Activity Research in Specific Cancer Cell Lines (e.g., HeLa)

In addition to anti-fibrotic effects, certain iridoids isolated from the roots of Patrinia scabra have been evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net One of the cell lines used in this research is the human cervical carcinoma HeLa cell line. researchgate.netjapsonline.comfabad.org.tr

Research has shown that some iridoid compounds from Patrinia scabra exhibit cytotoxic effects against HeLa cells. researchgate.net The evaluation of cytotoxicity is often determined using methods like the MTT assay, which measures the metabolic activity of cells and thus their viability. fabad.org.trmdpi.com The concentration at which a compound inhibits 50% of cell growth is known as the IC50 value. Terpenoids, a class of compounds that includes iridoids, isolated from other natural sources have also demonstrated cytotoxicity against HeLa cells, with IC50 values indicating their potential as anti-cancer agents. japsonline.com The cytotoxic activity of compounds from Patrinia species has also been noted in other cancer cell lines, such as gastric carcinoma MINK-45 cells. researchgate.net

Broader Context of Anti-inflammatory Effects within Patrinia Iridoids

The genus Patrinia is a rich source of iridoids that possess significant anti-inflammatory properties. researchgate.netnih.gov These compounds are believed to contribute to the therapeutic effects of traditional medicines derived from Patrinia species, which have been used to treat various inflammatory conditions. researchgate.net

The anti-inflammatory mechanisms of Patrinia iridoids are multifaceted. Studies on various iridoids from Patrinia heterophylla and Patrinia villosa have shown that they can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells (RAW264.7) and BV-2 microglial cells. tandfonline.comnih.gov Some compounds have demonstrated potent NO inhibitory effects with low IC50 values. nih.gov The anti-inflammatory activity of these iridoids is also linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response. nih.govmdpi.com Furthermore, in vivo studies using zebrafish models have confirmed the anti-inflammatory effects of certain Patrinia iridoids, showing a reduction in both NO and reactive oxygen species (ROS) production. nih.gov

Table 2: Anti-inflammatory Activity of Iridoids from Patrinia Species

| Patrinia Species | Compound/Extract | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| Patrinia heterophylla | Iridoid compounds | LPS-stimulated BV-2 cells | Inhibition of Nitric Oxide (NO) production | nih.gov |

| Patrinia villosa | Patriscabioins M, N, P, Q | LPS-activated RAW264.7 cells | Marked reduction of LPS-induced NO production | tandfonline.com |

| Patrinia scabiosifolia | Iridoid glucosides | NF-κB reporter gene assay | Inhibition of NF-κB pathway | mdpi.com |

| Patrinia heterophylla | Compound 4 (an iridoid) | Zebrafish model | Inhibition of NO and ROS production | nih.gov |

Immunomodulatory Properties in Cellular Assays

The immunomodulatory properties of compounds are often assessed through their effects on various immune cells, such as T lymphocytes and macrophages. nih.govmdpi.com These assays can measure changes in cell proliferation, cytokine production, and the expression of cell surface markers. nih.govplos.orgfrontiersin.org The secondary metabolites of Patrinia scabra, including iridoids, have been noted for their immunomodulatory activities in pharmacological studies. nih.gov

While specific data on the immunomodulatory assays for this compound is not extensively detailed in the reviewed literature, the known anti-inflammatory effects of Patrinia iridoids suggest a strong potential for immune system modulation. For instance, the ability to suppress pro-inflammatory mediators like NO and cytokines from macrophages is a key immunomodulatory function. tandfonline.commdpi.com Furthermore, the modulation of signaling pathways like NF-κB directly impacts the expression of numerous genes involved in the immune response. mdpi.com The interplay between anti-inflammatory and immunomodulatory effects is often significant, as inflammatory responses are a core component of the immune system's function. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for Isopatriscabrol Analogues

Identification of Key Pharmacophoric Features for Observed Biological Activities

The concept of a pharmacophore, which describes the essential steric and electronic features a molecule must possess to interact with a specific biological target, is central to drug design. researchgate.netnih.gov For Isopatriscabrol, the initial step would involve identifying its key pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. researchgate.netnih.gov These features are responsible for the molecule's interaction with its biological target, governing its activity. gardp.org The spatial arrangement of these features creates a three-dimensional map that is crucial for molecular recognition by a receptor. nih.gov

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. researchgate.net Ligand-based methods are employed when the structure of the biological target is unknown, relying on the structures of known active molecules. researchgate.net Conversely, structure-based methods use the known three-dimensional structure of the target protein to define the key interaction points. researchgate.net Given the current lack of detailed biological data for this compound, initial efforts would likely focus on ligand-based modeling, comparing its structure to other molecules with similar activities to hypothesize a common pharmacophore.

Analysis of the Role of Specific Functional Groups (e.g., Isovaleryl Moiety) on Efficacy

A thorough analysis of the structure-activity relationship (SAR) allows researchers to pinpoint which chemical groups are responsible for a molecule's biological effects. dotmatics.comwikipedia.org In the case of this compound, which has been identified to contain an isovaleryl group, a key area of investigation would be the role of this and other functional groups in its biological efficacy. researchgate.net Medicinal chemists can systematically modify these groups to observe the impact on activity, thereby building a comprehensive SAR profile. gardp.orgwikipedia.org For instance, altering the size, shape, or electronic properties of the isovaleryl moiety could reveal its importance in target binding or metabolic stability. This process of iterative chemical synthesis and biological testing is fundamental to optimizing a lead compound. gardp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgwikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, untested compounds. wikipedia.org For this compound analogues, developing a robust QSAR model would be invaluable for prioritizing synthetic efforts. nih.govmdpi.com

The process involves creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govmdpi.comarxiv.org A well-validated QSAR model can significantly reduce the time and resources required for drug discovery by allowing researchers to screen virtual libraries of compounds and select the most promising candidates for synthesis. wikipedia.orgnih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out cross-validation. |

| r²_pred (External Validation r²) | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. |

This table outlines the fundamental statistical metrics used to assess the robustness and predictive power of a QSAR model.

Molecular Similarity Analysis and Scaffold Hopping Approaches

Molecular similarity analysis is a cornerstone of cheminformatics, based on the principle that structurally similar molecules are likely to have similar biological activities. openmolecules.orgresearchhub.com This can be quantified using various molecular fingerprints and similarity coefficients, such as the Tanimoto coefficient. researchhub.combiorxiv.org For this compound, similarity searches against large chemical databases could identify existing compounds with comparable structures and potentially similar biological profiles. nih.gov

Scaffold hopping, a more advanced strategy, aims to identify molecules with different core structures (scaffolds) but similar biological activities. biosolveit.debhsai.org This is particularly useful for discovering novel chemotypes with improved properties, such as enhanced potency or better pharmacokinetic profiles, or to circumvent existing patents. biosolveit.denih.gov Computational methods for scaffold hopping can involve searching for replacements that maintain the key pharmacophoric features of the original molecule. biosolveit.dechempass.ai

Computational Docking and Molecular Dynamics Simulations for Target Interaction Studies

Computational docking is a powerful technique used to predict the preferred orientation of a ligand when it binds to a receptor. scripps.eduijpras.com This method is instrumental in understanding the binding mode of this compound and its analogues at a molecular level. nih.govmdpi.com By simulating the interaction between the ligand and the active site of a target protein, docking can help to rationalize the observed biological activity and guide the design of more potent inhibitors. nih.gov Docking scores provide an estimation of the binding affinity, allowing for the ranking of potential drug candidates. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. computabio.commdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. computabio.comfrontiersin.orgresearchgate.net This level of detail is crucial for refining our understanding of the molecular interactions that drive biological activity. youtube.com

Chemical Derivatization and Synthesis of Isopatriscabrol Analogues

Design and Synthesis of Novel Iridoid Derivatives with Modified Pharmacological Profiles

The core structure of Isopatriscabrol, a member of the iridoid class of secondary metabolites, presents multiple sites for chemical modification. researchgate.net The design of novel derivatives often focuses on altering substituents on the cyclopentane (B165970) or pyran rings to influence biological activity. Research into the phytochemistry of Patrinia scabra has led to the isolation and characterization of several naturally occurring analogues of this compound, providing insights into structures with potential pharmacological activity. researchgate.netnih.gov

For instance, a 2024 study on the roots of Patrinia scabra led to the isolation of two new iridoid derivatives, named Scabrol B and another unnamed compound, alongside known compounds including this compound. researchgate.net The structures of these new compounds were determined using comprehensive NMR analysis and quantum chemical calculations. researchgate.net Subsequent evaluation of these compounds for anti-renal fibrosis activity revealed that the newly identified derivatives showed dose-dependent protective effects in vitro by reducing the expression of key fibrosis markers such as fibronectin, collagen I, and α-smooth muscle actin (α-SMA) in TGF-β1-induced rat kidney cells. researchgate.netnih.gov

This research highlights a strategy wherein naturally occurring analogues guide the design of synthetic derivatives. The structural variations between this compound and its co-isolated, active analogues can inform the synthetic modification of the this compound scaffold to develop derivatives with improved or novel pharmacological profiles, such as enhanced anti-renal fibrosis or cytotoxic activity. researchgate.netresearchgate.net Future design strategies could involve the synthesis of halo analogs or the creation of homo- or heterodimers of iridoids, which may lead to increased bioactivity. researchgate.net

| Compound | Source | Key Structural Feature | Investigated Pharmacological Profile | Reference |

| This compound | Patrinia scabra | Iridoid lactone | Cytotoxic activity, Anti-renal fibrosis (baseline) | researchgate.net, researchgate.net |

| Scabrol B | Patrinia scabra | Novel iridoid derivative | Potent anti-renal fibrosis activity | researchgate.net |

| Jatamanin J | Patrinia scabra | Known iridoid | Isolated alongside this compound | nih.gov |

| Sarracenin | Patrinia scabra | Known iridoid | Isolated alongside this compound | nih.gov |

| Scabrol A | Patrinia scabra | Known iridoid | Isolated alongside this compound | nih.gov |

Investigation of Semisynthetic Pathways for Structural Diversification

Semisynthesis, a process that uses a naturally occurring compound as a starting material for chemical modifications, is a powerful tool for the structural diversification of complex natural products like iridoids. This approach leverages the intricate stereochemistry of the natural scaffold provided by this compound, allowing for the creation of novel analogues that might be difficult to access through total synthesis. The biosynthesis of iridoids originates from geranyl diphosphate (B83284) and involves a series of enzymatic steps including cyclization, oxidation, and reduction that create the core iridoid skeleton. frontiersin.orgresearchgate.net

Structural diversification of the iridoid framework can be achieved through various chemical transformations. For this compound, potential modifications could include:

Esterification/Acylation: The hydroxyl groups present on the iridoid skeleton can be esterified or acylated to introduce a variety of functional groups. These modifications can alter the lipophilicity of the molecule, potentially affecting its membrane permeability and bioavailability. researchgate.net

Glycosylation: Iridoids often occur naturally as glycosides. nuph.edu.ua Altering the sugar moiety attached to the iridoid aglycone can significantly impact its biological activity and pharmacokinetic properties.

Ring Modification: Although more complex, modifications to the fused ring system, such as opening the lactone ring or altering the cyclopentane moiety, can lead to significant changes in the molecular shape and biological function, potentially creating secoiridoid-like structures. nuph.edu.uaresearchgate.net

These semisynthetic pathways allow for the systematic exploration of the structure-activity relationships (SAR) of the this compound scaffold, providing a library of related compounds for pharmacological screening and the development of leads with optimized properties.

Chemoenzymatic Approaches for this compound Modification

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.org This strategy is increasingly being applied to the modification of complex natural products. nih.gov For a molecule like this compound, enzymes can be used to perform highly specific transformations that are challenging to achieve with conventional chemical reagents, avoiding the need for extensive protecting group strategies. mdpi.com

Potential chemoenzymatic modifications of this compound could involve:

Selective Hydroxylation: Cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at specific, non-activated positions on the iridoid core, creating new derivatives for further functionalization. frontiersin.org

Acylation and Deacylation: Lipases and esterases can catalyze the regioselective acylation and deacylation of hydroxyl groups under mild conditions. This allows for precise control over which functional groups are modified.

Glycosylation and Deglycosylation: Glycosyltransferases and glycosidases can be employed to add or remove sugar moieties with high stereo- and regioselectivity. Engineered enzymes could potentially be used to attach novel or modified sugars to the this compound core. nih.gov

Recent advances in enzyme engineering and the discovery of enzymes with broad substrate specificity open up possibilities for creating novel this compound analogues. mdpi.comnih.gov For example, engineered fucosidase mutants have been used for the site-selective modification of fucose on antibodies, a strategy that could conceptually be adapted for modifying iridoids. nih.gov By combining enzymatic transformations with chemical synthesis, a broader range of structurally diverse this compound derivatives can be generated efficiently, facilitating the exploration of their pharmacological potential. beilstein-journals.org

Advanced Analytical and Computational Methodologies for Isopatriscabrol Research

Application of Advanced Spectroscopic Techniques for Structural Characterization

The determination of Isopatriscabrol's complex stereostructure is accomplished through the integrated application of several advanced spectroscopic techniques. researchgate.net The primary structure, including its constitution and relative configuration, is established by extensive analysis of its Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HMBC, HMQC, and NOE) are employed to assemble the molecular framework and determine the connectivity of atoms. nih.govresearchgate.net

Infrared (IR) spectroscopy provides crucial information regarding the functional groups present in the molecule, while High-Resolution Mass Spectrometry (HR-MS) is used to confirm the elemental composition. researchgate.netnih.gov To establish the absolute configuration of this compound and related compounds, Electronic Circular Dichroism (ECD) spectroscopy is utilized. researchgate.net The experimental ECD spectrum is compared with quantum chemical calculations to confidently assign the stereochemistry. researchgate.netnih.gov In some cases for related iridoids, X-ray crystallography has provided definitive structural proof. researchgate.netresearchgate.net

Table 1: Spectroscopic Methods for this compound's Structural Elucidation This table is interactive. Click on a row to learn more.

| Technique | Application | Findings | Citations |

| 1D & 2D NMR | Determines the carbon-hydrogen framework and atomic connectivity. | Structural assignments are confirmed by comparing spectral data (¹H NMR, ¹³C NMR) with published literature values. nih.gov | researchgate.net, nih.gov, researchgate.net |

| HR-MS | Provides the exact molecular formula. | Confirms the elemental composition, such as C10H16O4 for this compound. nih.gov | nih.gov, nih.gov |

| ECD | Determines the absolute stereochemistry. | The experimental spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration of chiral centers. researchgate.net | researchgate.net, researchgate.net |

| IR Spectroscopy | Identifies functional groups. | Used to detect characteristic absorptions for groups like carbonyls and hydroxyls. researchgate.net | researchgate.net |

Integration of Advanced Mass Spectrometry for Metabolomic Profiling

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography, are indispensable for the metabolomic analysis of extracts from which this compound is sourced. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique used in the initial identification of this compound from the crude extract of Patrinia scabra. researchgate.netnih.gov This method allows for the accurate mass measurement of the compound, enabling the determination of its molecular formula. nih.gov

Furthermore, techniques like HPLC-ESI-MS/MS (High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry) are employed for the comprehensive profiling of metabolites in plant extracts. researchgate.net This allows for the identification of known compounds like this compound by comparing retention times and mass fragmentation patterns with authentic standards and literature data, and it aids in the discovery of new, related compounds within a complex biological matrix. researchgate.netresearchgate.net

Comprehensive Computational Chemistry for Electronic, Conformational, and Reactive Properties

Computational chemistry provides profound insights into the behavior of this compound at a molecular level, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of this compound and related iridoids. researchgate.net A primary application is the calculation of theoretical ECD spectra. researchgate.net By performing DFT calculations, researchers can predict the ECD spectrum for a specific stereoisomer. nih.gov This calculated spectrum is then compared with the experimental one to confirm the absolute configuration of the molecule. researchgate.net For instance, in the study of new iridoids isolated alongside this compound, calculations were performed at the B3LYP/6-311+g(2d,p) level of theory to validate their stereochemical assignments. researchgate.net DFT is also used to analyze structure-activity relationships, molecular electrostatic potential, and other electronic properties that govern the reactivity and biological interactions of these compounds.

Before undertaking computationally expensive DFT calculations, a thorough conformational search is typically performed using more rapid molecular mechanics (MM) methods. nih.gov For example, the GMMX module, a molecular mechanics-based approach, has been used for searching the conformational space of iridoids isolated with this compound to identify low-energy conformers. nih.gov These stable conformers are then used as the input for the more accurate quantum mechanics calculations. nih.gov

While direct QM/MM studies on this compound are not detailed in the provided context, related approaches such as Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations have been applied to other iridoids. researchgate.net These methods are used to estimate binding free energies between a small molecule and a biological target, providing a powerful tool for predicting and understanding molecular interactions in a biological system. researchgate.net

Table 2: Computational Methods in Iridoid Research This table is interactive. Click on a row to learn more.

| Method | Software/Module | Level of Theory | Application | Citations |

| Conformational Search | GMMX | Molecular Mechanics | To find stable, low-energy conformations of the molecule before DFT analysis. | nih.gov |

| ECD Calculation | Gaussian 16 | B3LYP/6-311g+(2d,p) | To calculate the theoretical ECD spectrum for comparison with experimental data to determine absolute configuration. | researchgate.net, nih.gov |

| Binding Energy Calculation | - | MMPBSA | Applied to related iridoids to calculate free binding energies with biological receptors. | researchgate.net |

Density Functional Theory (DFT) Calculations

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental to the study of this compound, from its initial discovery to its final quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for the isolation, purification, and purity assessment of this compound from complex plant extracts. researchgate.netnih.gov HPLC systems, often monitored by UV or MS detectors, allow for the separation of this compound from other closely related iridoids and secondary metabolites. researchgate.netresearchgate.net

For quantitative analysis, which is crucial for the quality control of herbal preparations containing Patrinia species, validated HPLC methods are developed. nih.gov These methods, sometimes employing tandem mass spectrometry (HPLC-MS/MS), offer high sensitivity and selectivity for the accurate measurement of this compound content. researchgate.net The development of such analytical procedures is essential for standardizing extracts and ensuring consistency in research and potential applications. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Isopatriscabrol

Elucidation of Comprehensive Molecular Mechanisms and Downstream Signaling Pathways

Initial research has shown that Isopatriscabrol can attenuate renal fibrosis in vitro by reducing the expression of key fibrosis markers. Specifically, its activity was observed in a model of transforming growth factor-beta 1 (TGF-β1)-mediated fibrosis in normal rat kidney (NRK-49f) cells, where it decreased the protein levels of fibronectin, collagen I, and alpha-smooth muscle actin (α-SMA). dovepress.com This finding points towards the TGF-β signaling pathway as a primary target.

The TGF-β signaling cascade is a central regulator of cellular processes, including growth, differentiation, and extracellular matrix (ECM) production. dovepress.comnih.gov It operates through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. dovepress.commedsci.orgcellsignal.com Future research must dissect which of these branches this compound modulates.

Key research questions to address include:

Does this compound interfere with the phosphorylation of Smad2 and Smad3, the key receptor-regulated Smads in the canonical TGF-β pathway? nih.gov

Does the compound affect the formation of the Smad2/3/4 complex and its translocation to the nucleus to regulate gene transcription? nih.govcellsignal.com

Alternatively, does this compound influence non-canonical pathways, such as the mitogen-activated protein kinase (MAPK) pathways (Erk, JNK, p38) or the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which are known to cross-talk with TGF-β signaling? medsci.orgcellsignal.com

Elucidating these mechanisms will provide a detailed understanding of how this compound exerts its anti-fibrotic effects and will be crucial for identifying more specific biomarkers of its activity.

Exploration of Novel Pharmacological Targets and Biological Interactions

Beyond its anti-fibrotic properties, this compound has been reported to possess cytotoxic activity. medsci.orgtherapyselect.de A study noted its effect against human cervical cancer (HeLa) cells with a reported half-maximal inhibitory concentration (IC50) of 24.5 μM. drughunter.com The term "cytotoxic" is broad, and a critical future step is to identify the specific molecular targets responsible for this effect. Cytostatic drugs can act through various mechanisms, such as DNA damage, metabolic interference, or disruption of the cellular cytoskeleton. therapyselect.de

Future investigations should aim to:

Identify Direct Binding Partners: Employ techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to identify the specific proteins that this compound directly interacts with within cancer cells.

Uncover Mechanisms of Cytotoxicity: Determine whether this compound induces apoptosis, necrosis, or other forms of cell death. This would involve assays for caspase activation, DNA fragmentation, and mitochondrial membrane potential. Understanding the mode of cell death can provide clues about the upstream signaling pathways being perturbed. mdpi.com

Screen Against Broader Panels: Test this compound against a wide range of cancer cell lines from different tissues to understand its spectrum of activity and to identify cancer types that may be particularly susceptible to its effects.

Discovering novel pharmacological targets will not only clarify the mechanism of its anti-cancer activity but could also reveal new therapeutic applications for this compound.

Targeted Analog Synthesis and Medicinal Chemistry Optimization for Specific Biological Endpoints

The natural structure of this compound serves as a starting point for medicinal chemistry efforts. While the total synthesis of this compound has been achieved, the next frontier is the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. bmbreports.org Medicinal chemistry strategies can be employed to systematically modify the this compound scaffold to enhance its therapeutic potential. mdpi.com

Future medicinal chemistry campaigns should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesize a library of this compound analogs with modifications at various positions of the iridoid core. For example, altering the stereochemistry or the nature of the substituent groups could dramatically impact biological activity. General approaches like the Topliss tree, a stepwise guide for aromatic and side-chain substitutions, can provide a framework for rational analog design to quickly optimize potency. drughunter.com

Bioisosteric Replacement: Replace certain functional groups with bioisosteres—substituents that retain similar biological activity but can improve physicochemical properties like solubility or metabolic stability. pressbooks.pubnih.govnih.gov For instance, hydroxyl groups could be replaced with other hydrogen bond donors and acceptors to fine-tune interactions with a biological target.

Optimization for Specific Endpoints: Tailor the analog design to enhance a particular biological effect. For example, one set of modifications might aim to maximize anti-fibrotic activity while minimizing cytotoxicity, whereas another might focus on enhancing potency against a specific cancer cell line.

These efforts could lead to the development of a second-generation this compound-based therapeutic with a superior drug profile compared to the natural product.

Integration of Systems Biology and Multi-Omics Approaches in Natural Product Research

To gain a holistic understanding of this compound's biological effects, future research should move beyond single-target-focused assays and embrace systems-level analyses. frontlinegenomics.combiocommons.org.au Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, can provide an unbiased, comprehensive view of the cellular response to a drug. bmbreports.orgnih.govnih.gov

Key applications of these approaches in this compound research include:

Transcriptomics (RNA-Seq): Treating cells with this compound and analyzing the resulting changes in gene expression can reveal entire pathways that are modulated by the compound, offering clues to its mechanism of action and potential off-target effects. frontlinegenomics.com

Proteomics and Phosphoproteomics: These techniques can identify changes in protein abundance and phosphorylation states, respectively, providing direct insight into the signaling pathways affected by this compound. nih.gov This would be particularly valuable for deconstructing the Smad and non-Smad pathways influenced by the compound.

Metabolomics: Analyzing the shifts in cellular metabolites after treatment can uncover metabolic vulnerabilities that this compound might induce, especially in cancer cells known for their altered metabolic states.

Integrating these multi-omics datasets can help construct detailed models of this compound's mechanism of action, identify novel biomarkers for its efficacy, and potentially predict which patient populations might benefit most from an this compound-based therapy. frontlinegenomics.comnih.gov While no such studies have yet been published for this compound, this represents a significant and promising avenue for future investigation. researchgate.netresearchgate.net

Q & A

Q. How to evaluate this compound’s long-term toxicity and ecological impact?

- Methodological Answer : Conduct chronic toxicity studies (OECD 452) with histopathological endpoints. For environmental risk, use algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests. Apply read-across models for extrapolation to untested species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.